8-(azepan-1-yl)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound notable for its potential pharmaceutical applications. It is characterized by a unique structure that incorporates both purine and phenoxy moieties, which may contribute to its biological activity. The compound is classified under purine derivatives, which are often investigated for their roles in various biochemical processes, including enzyme inhibition and receptor modulation.
This compound falls into the category of heterocyclic compounds due to the presence of a purine ring system. It also contains functional groups such as hydroxyl and ether linkages, which are significant for its reactivity and interaction with biological targets.
The synthesis of 8-(azepan-1-yl)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions starting from simpler purine derivatives. Key synthetic steps may include:
The synthesis may require specific reagents such as chlorinated phenols for introducing the dichlorophenoxy group, along with protecting groups to manage functional group reactivity during multi-step synthesis. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in achieving high yields and purity.
The molecular formula of 8-(azepan-1-yl)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C24H33N5O4. The structure features:
The molecular weight of this compound is approximately 455.5 g/mol. The structural representation can be derived from its SMILES notation: CCc1cccc(OCC(O)Cn2c(N3CCCCCC3)nc3c2c(=O)n(C)c(=O)n3C)c1
.
8-(azepan-1-yl)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions typical for purines:
The stability of this compound under different pH conditions should be studied to understand its reactivity profile better. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) can be employed to monitor these reactions.
The mechanism of action for 8-(azepan-1-yl)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific biological targets such as enzymes or receptors within cellular pathways.
Preliminary studies suggest that compounds with similar structures may act as inhibitors or modulators of key enzymes involved in metabolic pathways or signal transduction mechanisms. Further research is needed to elucidate the precise interactions at a molecular level.
While specific physical properties such as melting point and boiling point are not readily available for this compound , general characteristics can be inferred based on similar compounds:
Chemical stability under physiological conditions should be assessed. The presence of multiple functional groups suggests potential for diverse reactivity.
8-(azepan-1-yl)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has potential applications in:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5